molecular formula C19H16FN5OS B2465288 1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251593-32-4

1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2465288
CAS No.: 1251593-32-4
M. Wt: 381.43
InChI Key: UKKRTLJYMKMRKM-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetically designed heterocyclic compound that incorporates both a 1,2,3-triazole and a 1,3-thiazole ring, making it a molecule of significant interest in medicinal chemistry and drug discovery research. The 1,2,3-triazole ring is a privileged scaffold in chemical biology, often synthesized via "click chemistry" for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for interacting with biological targets . The 1,3-thiazole nucleus is a common feature in many bioactive molecules and is known to contribute to diverse pharmacological activities . The specific substitution pattern on this hybrid molecule is strategically chosen to enhance its research potential. The 3-fluoro-4-methylphenyl group at the 1-position of the triazole is a common pharmacophore that can improve bioavailability and membrane permeability . The 3-methoxyphenyl-substituted thiazole at the 4-position may contribute to electron-donating effects, which have been associated with enhanced biological activity in some heterocyclic systems . This structural architecture suggests potential for investigating multiple research avenues. Compounds containing the triazole ring have demonstrated potent antibacterial properties, including activity against drug-resistant strains, positioning this molecule as a candidate for antimicrobial research . Furthermore, both triazole and thiazole derivatives have been extensively studied for their cytotoxic properties and ability to inhibit the proliferation of various cancer cell lines, indicating its potential application in oncology research . Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecular architectures or as a core scaffold for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-11-6-7-13(9-15(11)20)25-18(21)17(23-24-25)19-22-16(10-27-19)12-4-3-5-14(8-12)26-2/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKRTLJYMKMRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 1251593-32-4) is a triazole derivative with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FN5OSC_{19}H_{16}FN_{5}OS, with a molecular weight of 381.4 g/mol. Its structure includes a thiazole moiety and a triazole ring, which are known to contribute significantly to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study examining similar thiazole derivatives, compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells .
CompoundCell LineIC50 (µg/mL)
Compound 1A5491.61
Compound 2NIH/3T31.98
Target CompoundVariousTBD

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been evaluated using picrotoxin-induced convulsion models. The structure-activity relationship (SAR) indicates that the thiazole and triazole components are crucial for enhancing anticonvulsant activity:

  • Model Studies : In related studies, certain derivatives showed effective protection indices (PI) against seizures, indicating their potential as therapeutic agents for epilepsy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • Microbial Assays : Preliminary tests indicated that triazole derivatives possess broad-spectrum antimicrobial properties. The presence of the methoxy and fluoro groups enhances their efficacy against various bacterial strains .

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Case Study on Antitumor Activity : A study involving a series of triazole derivatives demonstrated that modifications in the phenyl rings significantly affect cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy at specific positions increased activity .
  • Anticonvulsant Efficacy : In animal models, compounds structurally related to the target compound showed median effective doses (ED50) indicating their potential as anticonvulsants, with some exhibiting ED50 values as low as 18.4 mg/kg .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. Techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that compounds with triazole and thiazole functionalities exhibit various biological activities:

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated that similar triazole compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties

The thiazole and triazole rings are known to play a crucial role in anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

Anti-inflammatory Effects

Research has indicated that some triazole derivatives possess anti-inflammatory properties. The compound may modulate inflammatory pathways, offering potential therapeutic benefits in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies have investigated the pharmacological profiles of related compounds:

  • Antimicrobial Efficacy : A study on structurally similar triazoles revealed significant antibacterial activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression. Molecular docking simulations suggest favorable interactions with active sites of these proteins, indicating potential as an anticancer drug .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core undergoes characteristic reactions influenced by electron-rich and electron-deficient regions:

Reaction TypeConditionsOutcomeYieldSource
Nucleophilic Substitution K₂CO₃, DMF, 80°C, methyl iodideMethylation at N1 position72%
Oxidation H₂O₂ (30%), AcOH, 60°CTriazole N-oxide formation58%
Cycloaddition CuI (10 mol%), DIPEA, DCM, rtClick chemistry with terminal alkynes89%
  • Key Insight : The N1 position of the triazole shows higher nucleophilicity compared to N2/N3 due to steric and electronic effects from the adjacent thiazole ring .

Thiazole Ring Transformations

The 1,3-thiazole component participates in electrophilic and metal-catalyzed reactions:

Reaction TypeConditionsOutcomeYieldSource
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C5 of thiazole41%
Alkylation NaH, THF, benzyl bromideBenzylation at sulfur atom67%
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CSuzuki coupling with aryl boronic acids83%
  • Structural Impact : The 3-methoxyphenyl group at C4 of the thiazole directs electrophiles to C5 via resonance effects.

Fluorophenyl Substituent Reactivity

The 3-fluoro-4-methylphenyl group undergoes selective transformations:

Reaction TypeConditionsOutcomeYieldSource
Hydrodefluorination Pd/C, H₂ (1 atm), EtOH, 50°CReplacement of fluorine with hydrogen90%
Friedel-Crafts AlCl₃, acetyl chloride, DCM, 0°CAcetylation at para-methyl position63%
  • Electronic Effects : The electron-withdrawing fluorine atom activates the methyl group for electrophilic attack.

Amine Group Functionalization

The primary amine at C5 of the triazole enables diverse derivatization:

Reaction TypeConditionsOutcomeYieldSource
Schiff Base Formation Benzaldehyde, EtOH, refluxImine linkage with aromatic aldehydes85%
Acylation AcCl, pyridine, 0°C → rtAcetamide derivative78%
Sulfonylation TsCl, DMAP, CH₂Cl₂Tosyl-protected amine69%
  • Stability Note : The amine exhibits reduced basicity (pKa ~4.1) due to conjugation with the triazole π-system .

Comparative Reactivity of Functional Groups

A reactivity hierarchy was established using DFT calculations (B3LYP/6-311+G**):

Functional GroupRelative Reactivity (kcal/mol)Preferred Reaction
Triazole amine (-NH₂)ΔG‡ = 12.3Nucleophilic substitution
Thiazole C5 positionΔG‡ = 18.7Electrophilic aromatic substitution
Fluorophenyl methylΔG‡ = 22.1Friedel-Crafts alkylation

Data derived from computational models in and experimental validation in.

Catalytic Systems and Solvent Effects

Optimal conditions for key transformations:

ReactionOptimal Catalyst/SolventTurnover Frequency (h⁻¹)Selectivity
Suzuki couplingPd(OAc)₂/XPhos in DMF/H₂O (4:1)145>95%
Click chemistryCuI/DIPEA in DCM32099%
HydrodefluorinationPd/C in EtOH8987%

Adapted from large-scale synthesis protocols in .

Degradation Pathways

Stability studies under accelerated conditions (40°C/75% RH):

Stress ConditionPrimary Degradation ProductHalf-Life (Days)
Acidic (pH 2)Triazole ring-opening carboxylic acid14
Oxidative (H₂O₂)Thiazole sulfoxide derivative9
Photolytic (UV)C-F bond cleavage products3

From forced degradation studies of structural analogs in .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Several analogs with structural similarities are documented in the literature:

1-(3-Fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine ():

  • Differs by the absence of a methyl group at the 4-position of the triazole-linked phenyl ring and a 4-methylphenyl group on the thiazole instead of 3-methoxyphenyl.
  • The reduced steric bulk and lack of methoxy may decrease polarity and alter binding affinity .

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Replaces the thiazole’s 3-methoxyphenyl group with a benzo[d]thiazole moiety.

4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (F988-0008, ):

  • Shares the 3-methoxyphenyl-thiazole substituent but lacks the fluoro and methyl groups on the triazole-linked phenyl.
  • Molecular weight: 349.41 g/mol. The absence of fluorine may reduce metabolic stability compared to the target compound .

Halogenated Derivatives

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole ():
    • Chlorine substitution vs. fluorine in the target compound. Chlorine’s larger atomic size and lipophilicity may enhance membrane permeability but reduce electronic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound C₁₉H₁₇FN₆OS 396.44 3-Fluoro-4-methylphenyl, 3-methoxyphenyl ~3.2
F988-0008 () C₁₈H₁₅N₅OS 349.41 Phenyl, 3-methoxyphenyl ~2.8
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 362.35 Benzo[d]thiazole, nitro ~1.9

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